![molecular formula C13H16Cl2N2O2 B7538555 2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538555.png)
2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide, also known as DMP 840, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is involved in the regulation of mood, motivation, and cognition. In
Mechanism of Action
2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide 840 acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is involved in the regulation of mood, motivation, and cognition. By blocking the effects of dopamine on the D4 receptor, 2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide 840 can alter the activity of neurons in the brain and affect behavior.
Biochemical and Physiological Effects:
2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide 840 has been shown to have several biochemical and physiological effects. One study found that 2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide 840 can increase the release of dopamine in the prefrontal cortex, which is a brain region that is involved in working memory and executive function. Another study found that 2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide 840 can decrease the release of glutamate in the prefrontal cortex, suggesting that this compound may have potential as a treatment for disorders associated with glutamate dysfunction, such as schizophrenia.
Advantages and Limitations for Lab Experiments
2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide 840 has several advantages for lab experiments, including its high selectivity for the dopamine D4 receptor and its ability to penetrate the blood-brain barrier. However, there are also some limitations to using 2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide 840 in lab experiments, including its relatively low potency and its short half-life in vivo.
Future Directions
There are several future directions for research on 2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide 840. One direction is to investigate the potential use of this compound as a treatment for cocaine addiction and other substance use disorders. Another direction is to explore the potential use of 2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide 840 as a treatment for cognitive deficits associated with schizophrenia and other neuropsychiatric disorders. Additionally, future research could focus on developing more potent and selective antagonists of the dopamine D4 receptor that could be used in both basic and clinical research.
Synthesis Methods
The synthesis of 2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide 840 involves several steps. The first step is the preparation of 2,4-dichlorobenzoyl chloride, which is then reacted with N-methyl-N-(2-hydroxyethyl)amine to form the intermediate product. The intermediate product is then reacted with isobutyl chloroformate to form the final product, 2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide 840. The overall yield of this synthesis method is approximately 30%.
Scientific Research Applications
2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide 840 has been used in various scientific research studies to investigate the role of the dopamine D4 receptor in the brain. One study found that 2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide 840 can block the effects of cocaine on the dopamine D4 receptor, suggesting that this compound may have potential as a treatment for cocaine addiction. Another study found that 2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide 840 can improve working memory in rats, suggesting that this compound may have potential as a treatment for cognitive deficits associated with schizophrenia.
properties
IUPAC Name |
2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-8(2)16-12(18)7-17(3)13(19)10-5-4-9(14)6-11(10)15/h4-6,8H,7H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXZDTLSZBONPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C)C(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

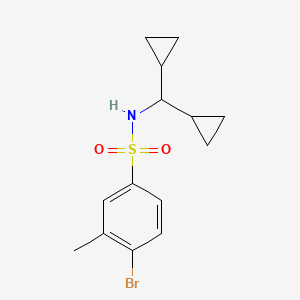
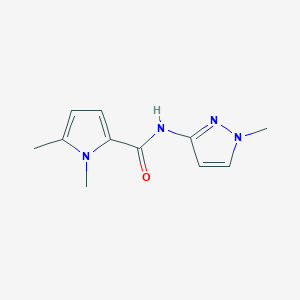
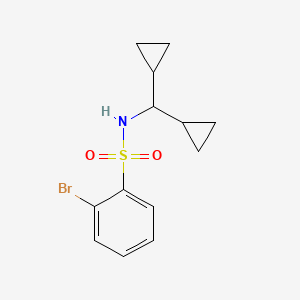
![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)
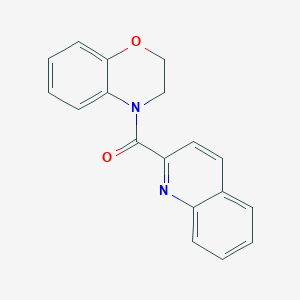
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7538501.png)
![Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate](/img/structure/B7538506.png)
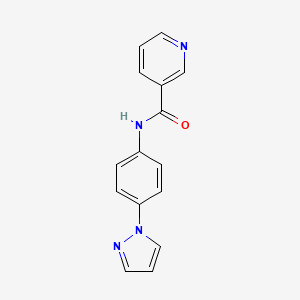
![Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate](/img/structure/B7538528.png)
![[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538537.png)
![2-chloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7538544.png)
![N-[4-(2-amino-2-oxoethyl)phenyl]-2-(4-ethoxyanilino)pyridine-3-carboxamide](/img/structure/B7538552.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7538565.png)